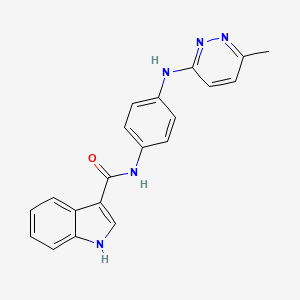
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide, also known as MI-773, is a small molecule inhibitor that targets the MDM2 protein. MDM2 is a negative regulator of the tumor suppressor protein p53, and overexpression of MDM2 is commonly observed in many human cancers. MI-773 has shown promise as a potential anticancer agent in preclinical studies, and its synthesis, mechanism of action, and potential applications in scientific research will be discussed in
Wissenschaftliche Forschungsanwendungen
Anticancer Properties and Mechanisms
Research into heterocyclic compounds has shown that derivatives related to N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide exhibit promising anticancer activities. These studies have focused on the synthesis of novel compounds to target specific pathways involved in cancer progression. For instance, Hassan et al. (2021) discuss the development of pyrazole–indole hybrids showing significant anticancer inhibition, indicating the potential of similar compounds in cancer therapeutics Hassan et al., 2021.
Inhibitory Effects on Kinase Activity
The compound has been linked to research investigating its effects on kinase activity, which is crucial for understanding its therapeutic potential. For example, Thalji et al. (2013) highlight the identification of piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, where the structural motifs related to N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide play a critical role in inhibiting enzyme activity involved in various diseases Thalji et al., 2013.
Role in Antipsychotic Research
Exploration into the psychiatric applications of related compounds indicates their potential use in treating mood disorders. For example, research by Norman et al. (1996) into heterocyclic carboxamides shows the promise of analogs in acting as antipsychotic agents, suggesting similar compounds could be explored for neurological benefits Norman et al., 1996.
Antimicrobial and Antiviral Activities
Compounds structurally related to N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide have been investigated for their antimicrobial and antiviral properties. Behbehani et al. (2011) discuss the synthesis of derivatives with significant antimicrobial activities, highlighting the potential of such compounds in developing new antimicrobial agents Behbehani et al., 2011.
Enzyme Inhibition for Neuroinflammation Imaging
Wang et al. (2018) synthesized a compound for potential PET imaging of IRAK4 enzyme in neuroinflammation, indicating the broader application of related compounds in diagnostic imaging and understanding neuroinflammatory processes Wang et al., 2018.
Wirkmechanismus
Target of Action
Similar compounds have been known to inhibit the activity of tyrosine kinases , which play a crucial role in the signal transduction pathways and control cellular activities such as cell growth, differentiation, and metabolism.
Mode of Action
It’s known that many small molecules exert their anticancer activities by binding with dna, thereby altering dna replication and inhibiting the growth of tumor cells . The compound forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .
Biochemical Pathways
It’s known that the inhibition of tyrosine kinases can disrupt various cellular processes, leading to the inhibition of cell growth and proliferation . Additionally, the compound has shown significant anti-angiogenic activity, suggesting it may interfere with the formation of blood vessels .
Pharmacokinetics
The synthesis of similar compounds has been studied , which could provide insights into the compound’s bioavailability and pharmacokinetic profile.
Result of Action
The compound has shown significant anti-angiogenic and DNA cleavage activities . These activities suggest that the compound may inhibit the formation of blood vessels (anti-angiogenesis) and interact with DNA, potentially leading to the inhibition of tumor cell growth.
Action Environment
The synthesis of similar compounds has been studied under various conditions , suggesting that environmental factors such as temperature, pH, and the presence of other substances could potentially influence the compound’s action.
Eigenschaften
IUPAC Name |
N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-13-6-11-19(25-24-13)22-14-7-9-15(10-8-14)23-20(26)17-12-21-18-5-3-2-4-16(17)18/h2-12,21H,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJNSXXHNQYQKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-methoxyphenyl)-N,3-dimethyl-N-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2842872.png)


![N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2842877.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2842878.png)
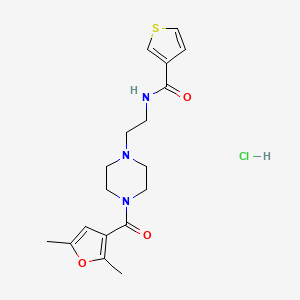
![N-{[1-(3,4-dichlorophenyl)cyclobutyl]methyl}cyclopropanamine](/img/structure/B2842882.png)
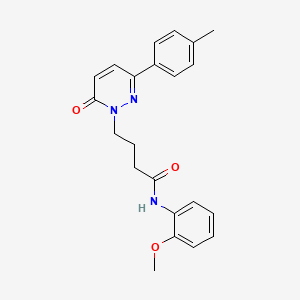
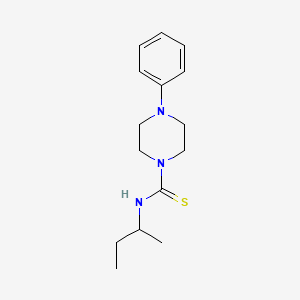
![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2842888.png)
![N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide](/img/structure/B2842889.png)
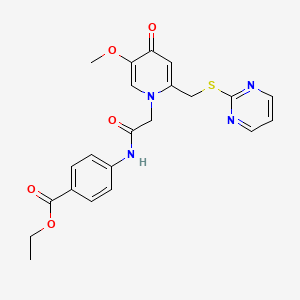
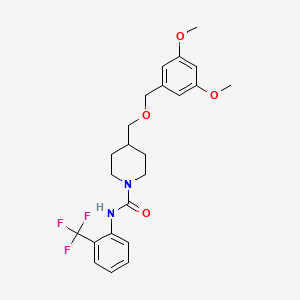
![1-(Benzenesulfonyl)-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2842893.png)